Heptyl stearate
Description
Significance of Long-Chain Esters in Chemical Research
Long-chain esters, a category that includes heptyl stearate (B1226849), are of particular interest in chemical research and the development of advanced materials. These esters, formed from long-chain fatty acids and fatty alcohols, are noted for their biodegradability and excellent lubricity. labinsights.nl This makes them suitable as base materials for advanced lubricants in industries such as aviation and machinery. labinsights.nl
The molecular structure of long-chain esters, particularly the length of their carbon chains, influences their physical properties. For instance, in the context of cellulose (B213188) esters, longer side chains can lead to materials that are transparent, flexible, and act as effective water vapor barriers. aalto.fi Research has demonstrated that these esters can be processed without the need for external plasticizers, a significant advantage in polymer science. aalto.fimdpi.com Furthermore, long-chain esters are investigated for their potential in creating more sustainable and practical polymers by blending them to achieve a wide range of properties. acs.org Their application extends to phase change materials (PCMs) for thermal energy storage, where they can be used as heat storage or transfer media. google.com
Scope of Academic Inquiry into Heptyl Stearate and Analogous Alkyl Stearates
This compound, with the systematic IUPAC name heptyl octadecanoate, is an ester of stearic acid and heptyl alcohol. vulcanchem.comnih.gov Academic inquiry into this and similar alkyl stearates spans various domains of chemistry and material science.
Research efforts have focused on the synthesis of alkyl stearates, exploring methods such as high-yielding reactions in closed batch reactors using heteropolyacid catalysts. aip.orgaip.org Studies have optimized reaction conditions to achieve excellent yields in a solvent-free environment, which is significant for green chemistry principles. aip.orgaip.org Enzymatic catalysis, using lipases, has also been explored as a sustainable method for synthesizing alkyl stearates. mdpi.com
The physical and chemical properties of this compound and its analogs are well-documented in chemical databases. These properties, including molecular weight, lipophilicity (as indicated by XLogP3-AA), and hydrogen bonding capacity, are crucial for understanding its behavior in various applications. vulcanchem.comnih.gov The considerable molecular flexibility, owing to its numerous rotatable bonds, is another area of interest. vulcanchem.com
Applications for this compound and related compounds are being explored in various fields. They are considered for use as emollients in cosmetics, providing a smooth and silky feel to skincare products. atamankimya.com Their properties also make them candidates for use in phase change materials for temperature regulation and as components in vaseline-like compositions for their moisture-occluding properties. google.comgoogleapis.com Furthermore, analogous compounds like 2-ethylhexyl stearate are utilized as paint and ink additives, in lubricants, and as a base fluid for oils and greases. cognitivemarketresearch.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H50O2 | vulcanchem.com |
| Molecular Weight | 382.7 g/mol | vulcanchem.comnih.gov |
| IUPAC Name | heptyl octadecanoate | nih.gov |
| XLogP3-AA | 11.4 | vulcanchem.comnih.gov |
| Hydrogen Bond Donor Count | 0 | vulcanchem.comnih.gov |
| Hydrogen Bond Acceptor Count | 2 | vulcanchem.comnih.gov |
| Rotatable Bond Count | 23 | vulcanchem.com |
| Boiling Point (estimated) | 426.00 to 427.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Flash Point (estimated) | 424.00 °F (217.80 °C) | thegoodscentscompany.com |
Structural Identifiers for this compound
| Identifier | Value | Source |
| InChI | InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 | nih.gov |
| InChIKey | HIKYVKDNGAULJV-UHFFFAOYSA-N | nih.gov |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC | nih.gov |
| CAS Number | 24466-84-0 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
heptyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYVKDNGAULJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179227 | |
| Record name | Heptyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24466-84-0 | |
| Record name | Heptyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24466-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptyl stearate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024466840 | |
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| Record name | NSC152073 | |
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| Record name | Heptyl stearate | |
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| Record name | Heptyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.055 | |
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| Record name | HEPTYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis Methodologies and Advanced Reaction Engineering of Alkyl Stearates
Chemical Esterification Routes for Heptyl Stearate (B1226849) Synthesis
Heptyl stearate is an ester synthesized from the reaction of stearic acid, a long-chain saturated fatty acid, and heptanol (B41253), a seven-carbon alcohol. The primary method for its production is direct esterification, an equilibrium reaction where water is produced as a byproduct. acs.org To drive the reaction towards the formation of the ester and achieve high yields, it is often necessary to remove water from the reaction mixture and employ a catalyst. acs.org The synthesis routes can be broadly categorized into acid-catalyzed processes and non-catalytic techniques.
Acid-Catalyzed Esterification Processes
Acid catalysis is a conventional and widely used method for the synthesis of esters like this compound. mdpi.com The reaction, commonly known as Fischer esterification, involves the protonation of the carbonyl oxygen of stearic acid by an acid catalyst. This activation facilitates the nucleophilic attack by heptanol, leading to the formation of a tetrahedral intermediate, which then eliminates a water molecule to form the final this compound ester. libretexts.org These processes can be classified based on the phase of the catalyst relative to the reactants.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. libretexts.org This approach offers efficient contact between the catalyst and reactants, often leading to high reaction rates.
Commonly used homogeneous acid catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. mdpi.comache.org.rs These catalysts are effective but present challenges, including corrosive action on equipment and difficulties in separation from the final product, which can generate waste. nih.govjocpr.com
More recent research has explored the use of various metal salts as homogeneous catalysts. Simple zinc(II) salts (e.g., ZnCl₂, ZnO, Zn(OAc)₂) have been shown to be effective for the esterification of fatty acids with long-chain alcohols. acs.org The catalytic activity is influenced by the nature of the counterion, with salts containing basic Brønsted anions or poorly coordinating anions demonstrating high effectiveness. acs.org For instance, using a zinc(II) catalyst for fatty acid esterification can result in yields greater than 94% within four hours. acs.org The advantage of some of these systems is that the catalyst, while soluble at reaction temperatures (acting homogeneously), can precipitate upon cooling, allowing for easier recovery and recycling, thus combining the efficiency of homogeneous catalysis with the convenience of heterogeneous systems. acs.orgnih.gov
Heterogeneous catalysts exist in a different phase from the reactants, usually as a solid in a liquid reaction mixture. libretexts.org Their primary advantage is the ease of separation from the product mixture, typically through simple filtration, which allows for catalyst recycling and reduces waste. nih.gov
A variety of solid acid catalysts have been investigated for fatty acid esterification. Montmorillonite-based clays (B1170129) (such as KSF, KSF/0, KP10, and K10) have been used as acidic catalysts for the esterification of stearic acid. mdpi.com The catalytic activity of these clays is often correlated with their acidity rather than their surface area. mdpi.com For example, KSF/0 clay, which has a low pH and high Brönsted acidity, has demonstrated the ability to convert over 70% of the fatty acid in one hour and achieve 93% conversion after three hours at 150°C. mdpi.com
Heteropolyacids (HPAs), such as phosphotungstic acid (PTA) and silicotungstic acid (STA), are another class of efficient heterogeneous catalysts. aip.org These catalysts have been used for the high-yielding synthesis of various alkyl stearates. In a solvent-free system, phosphotungstic acid (at 1 mol% loading) can produce alkyl stearates in excellent yields (>95%) within four hours at 110°C. aip.org The reusability of these catalysts is a significant advantage for process economics. aip.org
The table below summarizes the performance of different heterogeneous catalysts in the esterification of stearic acid.
| Catalyst Type | Catalyst Example | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Acid Clay | KSF/0 | 150 | 3 | 93 | mdpi.com |
| Acid Clay | KSF | 150 | 4 | ~85 | mdpi.com |
| Acid Clay | KP10 | 150 | 4 | ~80 | mdpi.com |
| Acid Clay | K10 | 150 | 4 | <60 | mdpi.com |
| Heteropolyacid | Phosphotungstic Acid (PTA) | 110 | 4 | 98 | aip.org |
Homogeneous Catalysis Approaches
Non-Catalytic Esterification Techniques
Esterification can also be achieved without the use of a catalyst, although this typically requires more extreme reaction conditions. One such method involves performing the reaction in supercritical alcohol. umich.edu This process is advantageous because it is less sensitive to the presence of water and free fatty acids in the feedstock and eliminates the need for catalyst separation. umich.edu
Another non-catalytic approach involves the direct reaction of fatty acids with an alcohol like glycerol (B35011) at high temperatures (e.g., 240°C). scirp.org While this has been primarily studied for reducing the acid value of oils, the principle of high-temperature, catalyst-free esterification is applicable. For the synthesis of this compound, this would involve reacting stearic acid and heptanol at elevated temperatures and potentially pressures to drive the reaction to completion. The main drawback of non-catalytic methods is the high energy cost associated with maintaining the required high temperatures and pressures. umich.edu
Process Optimization of Chemical Synthesis Parameters
To maximize the yield and efficiency of this compound synthesis, several process parameters must be optimized. These include the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time.
The esterification of stearic acid with heptanol is a reversible reaction. According to Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium to favor the formation of products. In practice, an excess of the alcohol (heptanol) is often used to drive the reaction forward and increase the conversion of stearic acid into this compound. mdpi.comresearchgate.net
Studies on similar esterification reactions have shown that increasing the molar ratio of alcohol to fatty acid significantly enhances the reaction yield, up to a certain point. acs.orgache.org.rs For example, in a zinc-catalyzed system, increasing the alcohol excess from stoichiometric to 20 mol% was sufficient to achieve high yields, with further increases having no significant beneficial effect. acs.org In another study on the esterification of stearic acid, a high yield of 99% was obtained with an acid-to-alcohol molar ratio of 1:15. ache.org.rs However, for industrial processes, very large excesses of alcohol may be uneconomical due to the costs associated with reactant purchase and subsequent recovery and recycling.
The following table illustrates the effect of the reactant molar ratio on the yield of alkyl stearates in catalyzed esterification reactions.
| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Stearic Acid | 1-Propanol | Phosphotungstic Acid | 1:1.5 | 110 | 4 | 98 | aip.org |
| Stearic Acid | 1-Butanol (B46404) | Sulfuric Acid | 1:15 | 65 | - | 99 | ache.org.rs |
| Fatty Acid | Long-chain alcohol | Zinc Oxide | 1:1.2 | 170 | 4 | >94 | acs.org |
| Stearic Acid | Ethanol (B145695) | Oxalic Acid | 1:20 | 65 | 8 | >90 | jocpr.com |
Temperature and Pressure Regimes in Esterification
The synthesis of alkyl stearates, such as this compound, through esterification is significantly influenced by temperature and pressure. In conventional chemical synthesis, which often follows the Fischer-Speier esterification mechanism, the reaction between a carboxylic acid and an alcohol is typically performed at elevated temperatures to increase the reaction rate. For the production of fatty acid methyl esters, temperatures can range from 70 to 150°C. google.com Some processes even utilize temperatures significantly above the boiling point of the alcohol, which can lead to reaction rates 2-3 times faster than those near the boiling point. scribd.com
Pressure is another critical parameter. To shift the reaction equilibrium towards the product side, the water formed during the reaction needs to be removed. This can be achieved by operating under reduced pressure. For instance, in the synthesis of hydroxy stearates, reactions are conducted at pressures of 2–5 mm Hg. dss.go.th In some industrial processes for fatty acid preparation through hydrolysis, which is the reverse of esterification, temperatures of at least 200°C are used, with the pressure maintained at a level where water remains in the liquid phase. google.com Continuous flow systems for biowax ester synthesis have been optimized at temperatures ranging from 55–95 °C. acs.org
The interplay between temperature and pressure is crucial for optimizing the yield and reaction time. High temperatures accelerate the reaction but can also lead to side reactions and degradation of the products. dss.go.th Therefore, finding the optimal temperature and pressure regime is a key aspect of process development for this compound synthesis.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent in the synthesis of this compound has a profound impact on the reaction yield and selectivity. Solvents can influence reaction rates by stabilizing transition states, affecting the solubility of reactants and catalysts, and altering the position of the chemical equilibrium. numberanalytics.comajpojournals.org
In esterification reactions, the polarity of the solvent plays a significant role. ajpojournals.org Nonpolar or hydrophobic solvents are often favored as they can decrease the solvation of the reactants (carboxylic acid and alcohol), thereby increasing their thermodynamic activity and shifting the equilibrium towards ester formation. rsc.org Hydrophobic media also tend to increase the pKa of carboxylic acids, favoring the non-ionized form that participates in the esterification equilibrium. rsc.org For example, in the synthesis of biowax esters under flow conditions, chloroform (B151607) has been used as a solvent. acs.org
However, the use of solvents also presents challenges, including the need for their removal and potential environmental concerns. This has led to growing interest in solvent-free reaction systems. rsc.orgmdpi.com In such systems, the molar ratio of the reactants becomes a critical parameter, as it dictates the polarity and solubility within the reaction medium. rsc.org While solvent-free systems are environmentally advantageous, they require careful optimization of other reaction parameters like temperature and catalyst loading to achieve high conversions. rsc.org
The effect of the solvent is not limited to the reaction medium itself but also extends to its interaction with the catalyst. Solvents can coordinate with metal catalysts, altering their reactivity and selectivity. numberanalytics.com Therefore, the selection of an appropriate solvent, or the decision to proceed with a solvent-free system, is a critical step in designing an efficient synthesis process for this compound.
Enzymatic Synthesis of Alkyl Stearates
The enzymatic synthesis of alkyl stearates, including this compound, presents a green and highly selective alternative to traditional chemical methods. mdpi.comscielo.br This approach utilizes lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) as biocatalysts. scielo.br Lipases naturally catalyze the hydrolysis of triglycerides, but in micro-aqueous or non-aqueous environments, they can effectively catalyze the reverse reaction: esterification. mdpi.comscielo.br
Lipase-Catalyzed Esterification and Transesterification
Lipases are versatile biocatalysts capable of facilitating a range of bioconversion reactions, including esterification, transesterification, acidolysis, and alcoholysis. scielo.br The synthesis of alkyl stearates can be achieved through the direct esterification of stearic acid with the corresponding alcohol or via transesterification. mdpi.comfrontiersin.org
The use of lipases offers several advantages, such as high specificity, which minimizes the formation of by-products, and mild reaction conditions (lower temperatures and pressures), which reduces energy consumption and the risk of product degradation. dss.go.thmdpi.com
Screening and Characterization of Biocatalysts (e.g., Candida rugosa Lipase (B570770), Rhizomucor miehei Lipase)
The selection of a suitable lipase is crucial for the efficient synthesis of this compound. Different lipases exhibit varying levels of activity and stability depending on the reaction conditions and substrates. Therefore, screening and characterization of potential biocatalysts are essential steps.
Screening methods for lipase-producing microorganisms often involve solid agar (B569324) media containing substrates like olive oil or tributyrin (B1683025) and indicator dyes such as Rhodamine B. nih.govacs.org A positive result is indicated by the formation of a halo or a color change around the microbial colony. nih.gov
Among the extensively studied lipases for ester synthesis are those from Candida rugosa and Rhizomucor miehei.
Candida rugosa Lipase: This lipase has been successfully used in the synthesis of various alkyl stearates. mdpi.com Studies have shown that variables such as temperature, reaction time, enzyme concentration, and the molar ratio of alcohol to stearic acid are critical for optimizing the synthesis. mdpi.com For some reactions, this lipase has demonstrated high conversion rates of over 90%. mdpi.com
Rhizomucor miehei Lipase: This lipase, often used in an immobilized form, has also proven effective in catalyzing the esterification of fatty acids. dss.go.th It has been employed in the synthesis of hydroxy stearates at temperatures around 65°C and under vacuum, achieving yields between 82% and 90%. dss.go.th The immobilized form of R. miehei lipase is particularly advantageous as it can be easily separated from the reaction mixture and reused, which is a significant benefit given the high cost of enzymes. mdpi.comucp.pt
Other lipases, such as those from Aspergillus niger, Penicillium cyclopium, and Candida antarctica, have also been investigated for ester synthesis. mdpi.comresearchgate.net The characterization of these biocatalysts involves determining their optimal operating conditions, such as temperature and pH, as well as their stability under different conditions. frontiersin.orgacs.org For example, a lipase from A. sclerotigenum showed optimal activity at pH 8.0 and 40°C. acs.org
Bioreactor Configurations and Operational Modes
The choice of bioreactor configuration and operational mode is critical for the industrial-scale enzymatic synthesis of this compound. The most common type of reactor used is the batch reactor, where all reactants and the biocatalyst are loaded at the beginning of the process. researchgate.net
To enhance productivity and facilitate catalyst reuse, immobilized lipases are often employed. mdpi.comucp.pt Immobilization involves attaching the enzyme to a solid support, which allows for easy separation from the product and continuous operation. ucp.pt Common immobilization techniques include physical adsorption and covalent bonding. researchgate.net
For continuous processes, packed-bed reactors (PBRs) are frequently used. ethz.ch In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This configuration allows for high productivity and consistent product quality. Fluidized bed reactors have also been explored for the synthesis of esters, offering good mixing and mass transfer characteristics. researchgate.net
A key challenge in lipase-catalyzed esterification is the removal of water, a by-product of the reaction, which can inhibit the enzyme and shift the equilibrium towards hydrolysis. To address this, various strategies are employed, such as operating under vacuum, bubbling dry nitrogen through the reaction mixture, or using molecular sieves to adsorb the water. mdpi.com Solvent-free systems are also becoming more prevalent to create more environmentally friendly processes. mdpi.com
Optimization of Enzymatic Reaction Conditions
Optimizing the reaction conditions is paramount for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are typically optimized include temperature, substrate molar ratio, enzyme concentration, and reaction time.
Temperature: Lipases have an optimal temperature range for activity. For many lipases used in ester synthesis, this is between 40°C and 60°C. mdpi.comd-nb.info Temperatures above 60°C can lead to enzyme denaturation and loss of activity. mdpi.com For instance, in the synthesis of octyl oleate (B1233923) using Rhizomucor miehei lipase, the highest conversion was achieved between 45°C and 60°C. mdpi.com
Substrate Molar Ratio: The molar ratio of the alcohol (heptanol) to stearic acid can significantly influence the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards ester formation. mdpi.com However, a very high excess of certain short-chain alcohols can sometimes inhibit the lipase. The optimal molar ratio depends on the specific lipase and substrates being used. For example, in the synthesis of glucose stearate, a 1:2 molar ratio of glucose to stearic acid was found to be optimal. d-nb.info
Enzyme Concentration: The amount of lipase used affects the reaction rate. Increasing the enzyme concentration generally increases the rate of ester formation up to a certain point, after which the increase may no longer be cost-effective. In the synthesis of hydroxy stearates, a 10% lipase concentration was used. dss.go.th
Reaction Time: The time required to reach maximum conversion depends on the other reaction conditions. Optimization studies often evaluate reaction times ranging from several hours to a few days. mdpi.com
Statistical methods, such as Response Surface Methodology (RSM) and Taguchi design of experiments, are frequently employed to systematically optimize these multiple variables and identify the conditions that lead to the highest conversion rates. mdpi.comresearchgate.netresearchgate.net For example, one study on the synthesis of alkyl stearates used a Taguchi L9 design to evaluate four variables at three levels each. mdpi.com
Below is an interactive table summarizing the optimized conditions for the synthesis of various esters, which can serve as a reference for the synthesis of this compound.
Table 1: Optimized Conditions for Enzymatic Ester Synthesis
| Ester Product | Lipase Source | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Concentration | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Alkyl Stearates | Candida rugosa | 40 - 60 | 5:1 to 15:1 | 7.0 - 35.0 kU | > 90% | mdpi.com |
| Hydroxy Stearates | Rhizomucor miehei | 65 | - | 10% (w/w) | 82 - 90% | dss.go.th |
| Glucose Stearate | Immobilized Lipase | 40 | 1:2 (Glucose:Stearic Acid) | 100 mg | 87.2% | d-nb.info |
| Ethylhexyl Palmitate | Candida antarctica (Novozym 435) | 75 | 1.5:1 | - | > 98% | researchgate.net |
Water Activity and Hydration Levels in Bioreactions
Kinetic Modeling of Enzymatic Esterification
Understanding the kinetics of the enzymatic synthesis of this compound is essential for process optimization and scale-up. The most commonly applied model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.net This model involves the formation of an acyl-enzyme intermediate and can account for substrate inhibition, a common phenomenon in these reactions. rsc.org
The general steps of the Ping-Pong Bi-Bi mechanism are:
The lipase binds with the first substrate (stearic acid) to form an enzyme-substrate complex.
The complex releases the first product (water), forming a stable acyl-enzyme intermediate.
This intermediate then binds with the second substrate (heptanol).
The final product (this compound) is released, regenerating the free enzyme.
Kinetic studies often involve measuring initial reaction rates at varying substrate concentrations to determine key parameters like the maximum reaction velocity (Vmax) and Michaelis-Menten constants (KA, KB). researchgate.net In some cases, competitive inhibition by one of the substrates, typically the alcohol, is observed and incorporated into the kinetic model. The data obtained from these models are crucial for designing efficient bioreactors and predicting reactor performance under different operating conditions. rsc.org
Emerging and Sustainable Synthesis Approaches for this compound
The drive for green chemistry is fostering the development of novel and sustainable methods for producing esters like this compound. researchgate.net Beyond the use of greener solvents, research is exploring alternative catalysts and energy sources.
One emerging area is the use of heterogeneous catalysts, such as zinc stearate, which can function in subcritical water or solvent-free systems. researchgate.net These catalysts can be recovered and reused, aligning with sustainability goals. Another approach involves the use of supercritical fluids, like supercritical carbon dioxide (SCCO₂), as the reaction medium. acs.org Reactions in SCCO₂ can offer higher reaction rates and easier downstream processing compared to solvent-free systems, although yields may sometimes be lower. acs.org
Furthermore, the principles of green synthesis are being applied more broadly, focusing on the use of renewable raw materials and biocompatible catalysts. numberanalytics.com This includes the biosynthesis of nanoparticles using plant extracts or microorganisms, which act as natural reducing and stabilizing agents. mdpi.com While not directly applied to this compound synthesis yet, these "green" nanoparticle technologies could be adapted to create novel biocatalyst supports, further enhancing the sustainability of the production process. numberanalytics.commdpi.com The synthesis of stearate-grafted conjugates using simple, efficient reactions like Steglich esterification also points towards more streamlined and sustainable chemical modification processes. mdpi.com
Mechanistic Investigations and Theoretical Underpinnings of Esterification Reactions Involving Stearates
Detailed Reaction Mechanisms of Acid-Catalyzed Esterification
The acid-catalyzed esterification of stearic acid with an alcohol like heptanol (B41253), often referred to as Fischer esterification, is a reversible reaction that proceeds through a series of proton transfer and nucleophilic substitution steps. pressbooks.pubmasterorganicchemistry.com The presence of a strong acid catalyst is essential to protonate the carboxylic acid, thereby increasing its reactivity towards the weakly nucleophilic alcohol. pressbooks.pub
Proton Transfer and Intermediate Formation
The reaction is initiated by the protonation of the carbonyl oxygen of stearic acid by an acid catalyst, such as sulfuric acid. masterorganicchemistry.comeuropa.eu This proton transfer enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pub The protonated stearic acid then exists in equilibrium with its resonance structures.
The subsequent step involves the nucleophilic attack of the alcohol (heptanol) on the electrophilic carbonyl carbon of the protonated stearic acid. pressbooks.pubeuropa.eu This attack leads to the formation of a tetrahedral intermediate, also known as an alkyloxonium ion. europa.eu This intermediate is a key species in the esterification reaction, from which the final products are derived. europa.eu
Nucleophilic Acyl Substitution Pathways
The tetrahedral intermediate undergoes further proton transfer steps. A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). pressbooks.pub The elimination of a water molecule from the intermediate, facilitated by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl double bond and forms a protonated ester. pressbooks.pubeuropa.eu
The final step in the mechanism is the deprotonation of the protonated ester by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product, heptyl stearate (B1226849), and regenerate the acid catalyst. pressbooks.pub This entire process is a classic example of nucleophilic acyl substitution, where the alkoxy group (-OR) of the alcohol replaces the hydroxyl group (-OH) of the carboxylic acid. quora.comlumenlearning.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, strategies such as using an excess of one reactant or removing water as it is formed are often employed. pressbooks.pub
Enzymatic Reaction Mechanisms and Biocatalytic Specificity
Enzymatic synthesis of esters, including heptyl stearate, offers a green and highly selective alternative to chemical catalysis. mdpi.comfrontiersin.org Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose, valued for their ability to function in non-aqueous media and their high catalytic efficiency under mild reaction conditions. mdpi.comscielo.brcirad.fr
Role of Lipase (B570770) Active Site and Substrate Recognition
The catalytic activity of lipases is centered at their active site, which typically consists of a catalytic triad (B1167595) of amino acids, most commonly serine, histidine, and aspartic or glutamic acid. nih.gov Many lipases exhibit interfacial activation, a phenomenon where their catalytic activity significantly increases at an oil-water interface. mdpi.comrsc.org This is attributed to a mobile element, often called a "lid" or "flap," which covers the active site in an aqueous environment. mdpi.comscielo.br At an interface, a conformational change occurs, moving the lid and exposing the hydrophobic active site to the substrate. mdpi.comscielo.br
The lipase-catalyzed esterification begins with the formation of an acyl-enzyme intermediate. rsc.org The serine hydroxyl group in the active site performs a nucleophilic attack on the carbonyl carbon of stearic acid. rsc.org This leads to the formation of a tetrahedral intermediate which then releases a water molecule, resulting in the acylated enzyme. The second substrate, heptanol, then enters the active site and attacks the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme. rsc.org The specificity of the lipase for certain fatty acids and alcohols is determined by the shape and steric and electronic properties of its active site and substrate-binding pockets. nih.gov For instance, some lipases have a tunnel-like active site, while others have a more open, funnel-like structure, influencing which substrates can be accommodated. nih.gov
Stereochemical Aspects of Enzymatic Synthesis
One of the significant advantages of enzymatic catalysis is the high degree of stereoselectivity that can be achieved. researchgate.net Lipases can often differentiate between enantiomers of chiral substrates, leading to the synthesis of optically pure esters. This is particularly important in the pharmaceutical and food industries. researchgate.nethims-biocat.eu While stearic acid and heptanol are achiral, the principles of stereochemical control by enzymes are well-established. In reactions involving chiral alcohols or acids, lipases can selectively catalyze the reaction of one enantiomer, a process known as kinetic resolution. This stereospecificity arises from the precise three-dimensional arrangement of the amino acids in the active site, which creates a chiral environment that preferentially binds and orients one enantiomer for catalysis. mdpi.com The development of multi-enzyme cascade reactions further expands the possibilities for synthesizing complex chiral molecules with high stereochemical purity. hims-biocat.eu
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate details of reaction mechanisms at the atomic level. repec.org These methods provide insights into the structures of intermediates and transition states, reaction energy profiles, and the non-covalent interactions that govern catalytic activity.
For acid-catalyzed esterification, computational studies can model the protonation steps, the formation and stability of the tetrahedral intermediate, and the energy barriers associated with each step of the reaction. researchgate.net This information helps in understanding the factors that influence the reaction rate and equilibrium.
In the realm of enzymatic catalysis, molecular modeling is used to study the docking of substrates like stearic acid and heptanol into the active site of lipases. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for substrate recognition and binding. nih.gov Molecular dynamics (MD) simulations can further explore the conformational changes of the enzyme, such as the opening and closing of the lid, and how these motions are coupled to the catalytic cycle. nih.gov For example, computational studies on the esterification of stearic acid with methanol (B129727) using a tin zirconium oxide catalyst showed that the interaction between the SnO2 active sites and the carbonic group of stearic acid was preferential. repec.org Similarly, studies on the esterification of stearic acid over sulfonated carbon-based catalysts suggested that the reaction follows an Eley-Rideal mechanism, where the stearic acid molecule adsorbs onto the catalyst's active sites. researchgate.net These computational insights are invaluable for the rational design of more efficient and selective catalysts for the synthesis of this compound and other stearate esters.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Reaction Pathways and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the intricate details of chemical reaction mechanisms. solubilityofthings.comhi.is These first-principles approaches allow for the mapping of potential energy surfaces, identification of stable intermediates, and characterization of the high-energy transition states that govern reaction rates. solubilityofthings.com
The esterification of a carboxylic acid like stearic acid with an alcohol such as heptanol, typically under acid catalysis (Fischer esterification), proceeds through a multi-step mechanism. mdpi.com Computational studies on analogous systems provide a framework for understanding this transformation. The generally accepted pathway involves:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of stearic acid, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of heptanol acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.
Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst and gives the final ester product, this compound.
DFT calculations have been employed to investigate the energetics of these steps for various esterification reactions. mdpi.comrsc.org For instance, studies on the electrocatalytic esterification of acetic acid with ethanol (B145695) have used DFT to compare different possible mechanisms, such as those involving carbocation intermediates versus those proceeding through free radical transition states. mdpi.com Such calculations revealed that the pathway involving a free radical transition state had a significantly lower activation energy (17.7 kcal/mol) compared to the carbocation pathway (54.6 kcal/mol), suggesting it as the more probable mechanism under those specific conditions. mdpi.com
While direct DFT studies on the this compound system are not prevalent in the literature, research on similar long-chain fatty acids and alcohols confirms the general mechanistic principles. mdpi.comresearchgate.net For example, DFT calculations have been used to model transesterification reactions, which proceed via similar tetrahedral intermediates, to predict activation energies and guide catalyst selection. rsc.org In one study, zinc hexanoate (B1226103) was used as a computational proxy for zinc stearate to approximate the electronic effects of the long alkyl chain, demonstrating the utility of such models. rsc.org The activation energies calculated via DFT can be used to understand how catalyst choice and reactant structure influence reaction rates. rsc.org
Table 1: Theoretical Activation Energies for Related Esterification and Transesterification Reactions This table presents data from analogous systems to illustrate typical activation energy values calculated via computational methods. Direct data for this compound is not available.
| Reactant 1 | Reactant 2 | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Acetic Acid | Ethanol | Electrocatalytic Esterification (Free Radical Pathway) | DFT/Dmol3 | 17.7 | mdpi.com |
| Acetic Acid | Ethanol | Electrocatalytic Esterification (Carbocation Pathway) | DFT/Dmol3 | 54.6 | mdpi.com |
| Isopropyl Acetate | Isopropyl Alcohol | Transesterification (Zinc Acetate Catalyst) | DFT (PBE0-D3BJ/def2-TZVP) | 24.8 | rsc.org |
Molecular Dynamics Simulations of Ester Interactions and Stability
Molecular Dynamics (MD) simulations offer a powerful lens to examine the behavior of molecules over time, providing insights into intermolecular interactions, conformational stability, and macroscopic properties. mdpi.comfrontiersin.orgambermd.org An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules like this compound would move, interact, and arrange themselves in different environments. frontiersin.org
While specific MD studies focusing solely on this compound are scarce, simulations of related long-chain molecules like other fatty acid esters, stearic acid itself, and long-chain alcohols provide valuable information. acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net These studies are crucial for understanding the non-covalent interactions that govern the physical properties of this compound, such as its viscosity, melting point, and behavior as an emollient or lubricant.
Key insights from MD simulations on analogous systems include:
Alkyl Chain Interactions: The long, nonpolar alkyl chains of both the stearate and heptyl moieties are dominated by van der Waals forces. MD simulations show that these chains tend to align and pack together to maximize these favorable interactions, particularly in condensed phases. researchgate.netresearchgate.net The flexibility and mobility of these chains are temperature-dependent; at higher temperatures, increased thermal fluctuations lead to more disordered conformations. nih.gov
Ester Group Interactions: The ester group (-COO-) is the polar head of the molecule. It can participate in dipole-dipole interactions. In the absence of more strongly interacting species like water, the ester groups of adjacent molecules will influence the local ordering.
Conformational Stability: MD simulations of fatty acid esters reveal that the long alkyl chains can adopt various conformations. researchgate.net The stability of these conformers is influenced by the surrounding environment. For instance, in a nonpolar solvent, the chains will be more extended, while in an aqueous environment, they would aggregate to minimize contact with water. The presence of the bulky doxyl spin label on stearic acid has been shown in MD simulations not to significantly alter the dynamics or structure of the stearate chain within a protein binding site, suggesting the chain's conformation is robust. acs.org
MD simulations can be used to study the stability of a molecular system by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over time. nih.govmdpi.com A stable system will show small fluctuations around an average structure. For a collection of this compound molecules, MD could predict how they arrange into stable liquid or solid phases and how this stability is affected by temperature. acs.org For example, microsecond-long MD simulations have successfully supported experimental findings of giant thermal expansion in 2D molecular networks, attributing the phenomenon to the temperature-dependent fluctuations and mobility of alkyl side chains. nih.gov
Table 2: Key Interaction Types in Alkyl Stearates Studied by Molecular Dynamics This table summarizes general findings from MD simulations on long-chain esters and their components, which are applicable to understanding this compound.
| Molecular Moiety | Dominant Interaction Type | Significance Explored by MD Simulations | Relevant Finding |
|---|---|---|---|
| Stearate Alkyl Chain (C17H35) | van der Waals | Packing, ordering, and phase behavior | Increased surface density leads to stronger chain interactions and more ordered structures. researchgate.net |
| Heptyl Alkyl Chain (C7H15) | van der Waals | Mobility and contribution to fluidity | Alkyl chain mobility increases with temperature, influencing intermolecular spacing and network expansion. nih.gov |
| Ester Group (-COO-) | Dipole-Dipole | Local structure and interactions with polar substrates | The headgroups can form specific arrangements, like pseudo-rings with ions, that enhance crystal stability. acs.orgresearchgate.net |
Prediction of Thermochemical and Kinetic Parameters
The design and optimization of chemical processes for producing this compound rely on accurate knowledge of thermochemical and kinetic parameters. Experimental determination of these values can be time-consuming and expensive, making predictive methods highly valuable.
Thermochemical Parameters: Thermochemical properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) can be estimated using Group Contribution (GC) methods . aip.orgmdpi.com These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. aip.orgaip.org Benson's method is a well-known example, and more advanced approaches like the SAFT-γ Mie have been developed for greater accuracy. aip.org
To predict the enthalpy of formation for this compound in the gas phase, one would deconstruct the molecule into its fundamental groups and sum their corresponding values.
Example Estimation for this compound (C25H50O2):
Groups: 1 x [CH3(C)], 16 x [C(C)2(H)2], 1 x [C(C)(CO)(H)2], 1 x [COO(C)2], 1 x [C(C)(O)(H)2], 4 x [C(C)2(H)2], 1 x [CH3(C)]
By summing the established literature values for these groups, an estimate for ΔHf°(g) can be obtained. Recent work has refined these group values to achieve "chemical accuracy" (within 4 kJ/mol) for many organic molecules, though deviations can occur for highly strained or crowded structures. mdpi.com
Kinetic Parameters: The rate of esterification is described by kinetic parameters, primarily the rate constant (k) and the activation energy (Ea), often expressed within the Arrhenius equation. While specific kinetic data for the synthesis of this compound are not readily available in public databases like those from NIST, studies on the esterification of stearic acid with other alcohols provide clear trends. copernicus.orgd-nb.infouran.uaaip.org
Table 3: Experimental Kinetic Data for the Esterification of Stearic Acid with Various Alcohols This table compiles data from different studies to illustrate the effect of reaction conditions on the conversion to alkyl stearates. This provides a basis for predicting the behavior of the reaction with heptanol.
| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methanol | Oxalic Acid (10% w/w) | 1:20 | 65 | 8 | ~95 | jocpr.com |
| Ethanol | Montmorillonite KSF/0 (10% w/w) | Excess alcohol flow | 150 | 5 | ~98 | mdpi.comresearchgate.net |
| 1-Butanol (B46404) | H₂SO₄ | 1:15 | 65 | Not Specified | 99 | researchgate.netdoaj.org |
| Various C2-C5 Alcohols | H₂SO₄ | 1:15 | 65 | Not Specified | High yields, reactivity order depends on structure | researchgate.netdoaj.org |
Based on these trends, the esterification of stearic acid with 1-heptanol, a primary alcohol, is expected to be efficient, though potentially slower than with shorter-chain primary alcohols like 1-butanol due to steric effects and lower molar concentration for a given mass. researchgate.net Predictive kinetic models, often based on pseudo-homogeneous reversible reaction mechanisms, can be developed from such experimental data to simulate and design industrial-scale reactors for this compound production. mdpi.compolito.it
Advanced Analytical and Spectroscopic Characterization Methodologies for Heptyl Stearate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis and quantification of heptyl stearate (B1226849).
Unambiguous Structural Elucidation via 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular framework of heptyl stearate. In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. For instance, the protons on the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) in the heptyl chain typically appear as a triplet around 4.05 ppm. The terminal methyl group of the heptyl chain and the stearate chain resonate at distinct upfield regions, generally around 0.88 ppm. aocs.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield chemical shift, often observed around 173 ppm.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by revealing connectivity between protons and carbons. HSQC experiments correlate directly bonded proton-carbon pairs, confirming the assignments made in 1D spectra. columbia.edumagritek.com The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC spectroscopy is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps to piece together different fragments of the molecule. columbia.edumagritek.com For example, an HMBC experiment would show a correlation between the protons of the O-CH₂ group in the heptyl moiety and the carbonyl carbon of the stearate chain, unequivocally confirming the ester linkage.
Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | ~173 |
| Methylene (α to C=O) | ~2.35 (triplet) | ~34 |
| Methylene (β to C=O) | ~1.65 (multiplet) | ~25 |
| Methylene (O-CH₂) | ~4.05 (triplet) | ~64 |
| Bulk Methylene (-CH₂-)n | ~1.3-1.4 | ~29-32 |
| Terminal Methyl (-CH₃) | ~0.88 (triplet) | ~14 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. aocs.orgpitt.educarlroth.com
Quantitative Analysis of Esterification Products
¹H NMR spectroscopy is a valuable tool for the quantitative analysis of esterification reactions to produce this compound. aocs.org By integrating the signals corresponding to specific protons, the degree of conversion and the purity of the final product can be determined. For example, during the synthesis of this compound from stearic acid and heptanol (B41253), the disappearance of the carboxylic acid proton signal and the appearance of the characteristic ester O-CH₂ triplet can be monitored. aocs.orgresearchgate.net The ratio of the integral of the O-CH₂ signal to the integral of a signal from the stearate chain (e.g., the terminal methyl group) can provide a quantitative measure of the ester present in the sample. aocs.org This method offers a direct and often non-destructive alternative to chromatographic techniques for reaction monitoring and quality control.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. azooptics.com The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730–1740 cm⁻¹. The presence of this band is a clear indicator of successful esterification. Other significant peaks include the C-O stretching vibrations of the ester linkage around 1170 cm⁻¹ and the characteristic C-H stretching and bending vibrations of the long alkyl chains. americanpharmaceuticalreview.com
Interactive Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| C=O (Ester) | Stretching | 1730-1740 | Strong |
| C-H (Alkyl) | Bending | 1450-1470 | Medium |
| C-O (Ester) | Stretching | 1170 | Strong |
Note: Wavenumbers are approximate. americanpharmaceuticalreview.commyfoodresearch.com
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides a "fingerprint" of a molecule based on its unique vibrational modes. researchgate.netu-tokyo.ac.jp While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, making it an excellent complementary technique. For this compound, the Raman spectrum would be dominated by signals from the C-C and C-H vibrations of the long hydrocarbon chains. spectroscopyonline.com For instance, strong bands corresponding to CH₂ and CH₃ bending modes are observed in the fingerprint region (around 1440-1460 cm⁻¹), and C-C stretching vibrations are also prominent. spectroscopyonline.compharmtech.com The C=O stretch of the ester is typically a weaker signal in Raman spectra compared to FTIR.
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and formulated products. researchgate.netfrontiersin.org
Gas Chromatography (GC) is a primary method for analyzing volatile compounds like fatty acid esters. sisweb.comwiley.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative data and structural information. For GC analysis, this compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property that can be used for identification, while the peak area allows for quantification. hasetri.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for analyses that require non-destructive detection. researchgate.netnih.gov In reversed-phase HPLC, this compound, being a non-polar molecule, would be strongly retained on a non-polar stationary phase and eluted with a non-polar mobile phase. uomustansiriyah.edu.iq HPLC can be used for both preparative and analytical purposes, allowing for the isolation of pure this compound or its quantification in complex mixtures.
Gas Chromatography (GC) for Purity Assessment and Conversion Monitoring
Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound. oshadhi.co.uk The method separates components of a mixture based on their differential partitioning between a stationary phase within a heated column and a gaseous mobile phase. oshadhi.co.uk For purity analysis, a sample of this compound is injected into the GC system, where it is vaporized. oshadhi.co.uk The components travel through the column at different rates depending on their boiling points and interaction with the stationary phase, and a detector, commonly a Flame Ionization Detector (FID), records their elution. oshadhi.co.ukresearchgate.net The resulting chromatogram displays peaks corresponding to each component, with the area under each peak being proportional to its concentration. oshadhi.co.uk A pure sample of this compound would ideally show a single, sharp peak at its characteristic retention time. The presence of other peaks indicates impurities, such as unreacted stearic acid or heptanol, which can be quantified. ijpar.com
In the synthesis of this compound, typically via esterification, GC is an effective tool for monitoring the reaction's progress. acs.org By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, researchers can track the decrease in reactant peaks (stearic acid and heptanol) and the corresponding increase in the this compound product peak. acs.orgresearchgate.net This allows for the determination of the percentage conversion over time, helping to optimize reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield. acs.orgresearchgate.net An internal standard, a stable compound added in a known quantity to the samples, can be used to improve the accuracy of quantification. acs.org
Table 1: Illustrative GC Parameters for Fatty Acid Ester Analysis This table provides typical parameters and is for illustrative purposes. Actual conditions must be optimized for specific instrumentation and applications.
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | HP-5MS (or similar 5% phenyl methyl siloxane) | Stationary phase for separating fatty acid esters based on polarity and boiling point. unipi.it |
| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of the sample. unipi.it |
| Oven Program | Initial 80°C, ramp to 280°C | Temperature gradient to effectively separate compounds with different boiling points. unipi.it |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry vaporized components through the column. oshadhi.co.uk |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds, providing quantitative data. researchgate.net |
| Injection Mode | Splitless | Suitable for trace analysis and ensuring all of the sample enters the column. unipi.it |
Hyphenated GC-Mass Spectrometry (GC-MS) for Compositional Analysis
While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural identification. oshadhi.co.uk As components elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. vulcanchem.comnih.gov
For this compound, GC-MS analysis confirms its identity by matching its mass spectrum with reference libraries, such as the NIST library. vulcanchem.comnih.gov The spectrum reveals the molecular ion peak (if stable enough to be detected) and a unique fragmentation pattern. vulcanchem.com This technique is invaluable for compositional analysis, not only confirming the presence of this compound but also identifying the chemical nature of any impurities or by-products in the sample. researchgate.netd-nb.info
Table 2: Characteristic GC-MS Fragmentation Data for this compound Data sourced from the NIST library. vulcanchem.comnih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| NIST Number | 405215 | Unique identifier in the NIST Mass Spectral Library. nih.gov |
| Total Peaks | 151 | The total number of fragment ions detected in the mass spectrum. nih.gov |
| Top Peak (m/z) | 57 | The most abundant fragment ion, likely corresponding to a butyl cation [C4H9]+, a common alkyl fragment. vulcanchem.com |
| 2nd Highest Peak (m/z) | 98 | A significant fragment ion. |
| 3rd Highest Peak (m/z) | 285 | A significant fragment ion, potentially related to the loss of the heptyl group. vulcanchem.com |
Liquid Chromatography (LC) Approaches for Non-Volatile Components
For analyzing non-volatile or thermally unstable compounds that may be present in a formulation containing this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method. polymersolutions.comgtiit.edu.cn Unlike GC, LC operates at or near ambient temperature and uses a liquid mobile phase to separate components. gtiit.edu.cn This makes it ideal for analyzing substances like polymers, salts, or complex additives that cannot be vaporized without decomposition. gtiit.edu.cn
In the context of this compound-containing products (e.g., cosmetics), LC can be used to quantify non-volatile active ingredients, preservatives, or contaminants. nih.gov The separation is typically achieved on a packed column (e.g., C18) with a gradient mobile phase. nih.gov Detection can be performed using various detectors, including UV-Vis for chromophoric compounds. For non-volatile compounds lacking a UV chromophore, such as certain fatty acids or polymers, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are employed. nih.gov Furthermore, coupling LC with mass spectrometry (LC-MS) allows for the identification and quantification of a wide range of non-volatile substances with high sensitivity and specificity. polymersolutions.comebi.bio
Rheological Characterization
The study of rheology, which examines the flow and deformation of matter, is critical for understanding the textural and performance properties of this compound, especially in formulations like creams and lubricants where it functions as an emollient or thickening agent. acs.orgirjet.net
Viscoelastic Behavior and Flow Properties of Stearate-Containing Systems
Many systems containing stearate esters, like this compound, exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. researchgate.netors.org This behavior is characterized using oscillatory rheology tests, where a small, oscillating stress or strain is applied to the sample. The key parameters measured are the storage modulus (G'), representing the elastic component (energy stored), and the loss modulus (G''), representing the viscous component (energy dissipated). mdpi.com
In many stearate-based emulsions and gels, G' is greater than G'' over a range of frequencies, indicating a more solid-like or gel-like structure. mdpi.com This structure is responsible for the product's body and ability to hold its shape. The flow properties are often characterized by shear-thinning (or pseudoplastic) behavior, where the viscosity of the material decreases as the applied shear rate increases. researchgate.netdiva-portal.org This is a desirable property in many applications; for instance, a cream appears thick in the jar but spreads easily on the skin.
Shear Rate and Temperature Dependency of Rheological Parameters
The rheological properties of this compound and its formulations are highly dependent on both shear rate and temperature. uobabylon.edu.iqorientjchem.org
Shear Rate Dependency: As mentioned, stearate-containing systems are typically non-Newtonian, meaning their viscosity changes with the shear rate. diva-portal.orgrheonics.com A flow curve, which plots viscosity versus shear rate, demonstrates this relationship. At low shear rates, the internal structure is largely intact, and viscosity is high. As the shear rate increases, this structure begins to break down, causing the viscosity to decrease. researchgate.netdiva-portal.org
Temperature Dependency: Viscosity is also strongly influenced by temperature. For liquids and semi-solids like this compound, viscosity typically decreases as temperature increases. acs.orgusm.my This is due to the increase in molecular kinetic energy, which overcomes intermolecular forces, allowing molecules to move more freely. researchgate.net This relationship can often be described by an Arrhenius-type equation. usm.my Understanding the temperature dependency is crucial for product stability testing and predicting performance under different storage and use conditions. usm.my
Table 3: General Influence of Shear Rate and Temperature on Viscosity
| Parameter | Condition | Effect on Viscosity | Rationale |
|---|---|---|---|
| Shear Rate | Increase | Decrease (Shear-thinning) | Alignment of molecules and breakdown of internal structure under stress. diva-portal.org |
| Temperature | Increase | Decrease | Increased molecular motion reduces intermolecular attractive forces. usm.my |
| Temperature | Decrease | Increase | Decreased molecular motion allows for stronger intermolecular interactions. uobabylon.edu.iq |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition profile, and phase transitions of materials like this compound. acs.orgtainstruments.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com When this compound is heated, TGA can determine the temperature at which it begins to evaporate or decompose. This provides a measure of its thermal stability and its volatility. acs.org The resulting TGA curve plots mass loss against temperature, with distinct steps indicating different mass loss events, such as the evaporation of the ester or the decomposition of other components in a formulation. tainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect thermal events such as melting, crystallization, and glass transitions. tainstruments.com For a relatively pure crystalline substance like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion (the area under the melting peak) can also be determined. In stearate-containing blends or formulations, DSC can reveal changes in melting behavior, the presence of different crystalline forms (polymorphism), and interactions between components. akjournals.comrsdjournal.org
Table 4: Information Obtained from Thermal Analysis of Fatty Esters
| Technique | Measurement | Information Derived |
|---|---|---|
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperatures, volatilization profile. tainstruments.com |
| DSC | Heat Flow vs. Temperature | Melting point, crystallization temperature, glass transition, purity, polymorphism. tainstruments.com |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, such as this compound. surfacesciencewestern.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is particularly valuable for studying phase transitions, such as melting and crystallization.
When analyzing a semicrystalline material like this compound, a DSC thermogram reveals several key thermal events. mdpi.com As the temperature increases, a step-like change in the baseline indicates the glass transition temperature (Tg), where the amorphous regions of the material transition from a rigid to a more flexible state. acs.org Further heating leads to an exothermic peak representing crystallization (Tc), where the molecules organize into a more ordered crystalline structure. Subsequently, an endothermic peak signifies the melting temperature (Tm), the point at which the crystalline structure breaks down into a liquid state. researchgate.net The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHf), which is the amount of energy required to melt the sample. rsc.org
The melting point and enthalpy of fusion are influenced by the length of the alkyl chain in fatty acid esters. Generally, as the carbon chain length increases, the melting temperature and enthalpy of fusion also increase due to stronger van der Waals forces between the molecules. rsc.org For long-chain saturated esters, the gravimetric enthalpy of fusion tends to increase with the total number of carbon atoms in the molecule. mdpi.com
Interactive Data Table: Expected Thermal Properties of this compound based on Related Compounds
| Thermal Property | Expected Value/Range | Significance |
| Melting Point (Tm) | 20 - 50 °C | Defines the solid-to-liquid phase transition temperature. semanticscholar.org |
| Enthalpy of Fusion (ΔHf) | > 190 J/g | Quantifies the latent heat absorbed during melting. semanticscholar.org |
| Crystallization Temp (Tc) | Slightly below Tm | Indicates the temperature of liquid-to-solid phase transition upon cooling. |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials like this compound. torontech.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu The resulting TGA curve plots the percentage of weight loss against temperature, providing information on decomposition temperatures, the presence of volatile components, and the composition of the material. researchgate.net
The thermal decomposition of fatty acid esters typically occurs in distinct stages. The first stage often corresponds to the volatilization of the fatty acid methyl esters (FAMEs) or other volatile components. aston.ac.uk Subsequent stages at higher temperatures represent the degradation of more thermally stable components. aston.ac.uk The onset temperature of decomposition is a key indicator of the material's thermal stability. taylorandfrancis.com For fatty acid methyl esters, thermal stability has been found to be higher for those with shorter chain lengths and greater saturation. researchgate.net Studies on some fatty acid esters have shown no significant mass loss below 150 °C. semanticscholar.org
A typical TGA experiment involves heating a small sample at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidation. mdpi.com The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation occurs. researchgate.net
While a specific TGA curve for this compound is not available in the provided search results, the analysis of similar compounds suggests that its decomposition would occur at elevated temperatures. For example, the thermal decomposition of cadmium xanthates with varying alkyl chain lengths (from ethyl to heptyl) shows that decomposition proceeds in a multi-step process. researchgate.net
Interactive Data Table: Expected Thermal Decomposition Profile of this compound
| Temperature Range | Expected Event | Significance |
| < 150 °C | Minimal mass loss | Indicates stability at lower temperatures. semanticscholar.org |
| 150 - 250 °C | Onset of decomposition | Represents the beginning of thermal degradation. semanticscholar.org |
| > 250 °C | Significant mass loss | Corresponds to the primary decomposition of the ester. |
Surface Science Techniques (Applicable to this compound as Surface Modifier)
When this compound is used as a surface modifier, techniques that probe the surface characteristics of the material become essential for understanding its performance.
Scanning Electron Microscopy (SEM) for Morphological Analysis
The principle of SEM involves scanning a focused beam of electrons onto the sample's surface. The interactions between the electrons and the sample produce various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. This allows for the characterization of features at the micro- and nanoscale.
For instance, in studies of starch-based nanocomposite films, SEM has been used to observe how the addition of stearic acid affects the surface morphology. figshare.com When analyzing coatings, SEM can show the uniformity of coverage and the presence of any hierarchical structures that might be created. mdpi.com In the case of fatty acid esters used in beverage flocculants, SEM combined with other techniques helped to identify the morphology of the precipitate, revealing a matrix of circular droplets and submicron spheres. cambridge.org
While a specific SEM micrograph of a this compound-modified surface is not available, one would expect it to reveal information about the uniformity of the coating and the texture it imparts on the substrate.
Interactive Data Table: Expected Morphological Features of a this compound Coating via SEM
| Feature | Expected Observation | Significance |
| Surface Coverage | Uniform film formation | Indicates good spreading and coating properties. |
| Microstructure | Refined and compact | Suggests a dense and potentially protective layer. researchgate.net |
| Particle Domains | Formation of small particle domains | Can influence the optical and physical properties of the film. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. diva-portal.orgscivisionpub.com This makes it an invaluable tool for analyzing surfaces modified with this compound.
XPS operates on the principle of the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected. scivisionpub.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of functional groups.
For a surface treated with this compound, XPS would be expected to detect the presence of carbon and oxygen. High-resolution spectra of the C 1s and O 1s regions would provide detailed chemical state information. For example, in studies of stearic acid on surfaces, XPS has been used to identify the C-C/C-H bonds of the alkyl chain and the C=O and C-O bonds of the carboxyl group. nih.gov The relative intensities of these peaks can provide information about the orientation and packing density of the molecules on the surface. acs.org
While no specific XPS spectrum for this compound was found, analysis of similar long-chain alkyl esters and stearic acid films provides a strong indication of the expected results. mdpi.comnih.gov
Interactive Data Table: Expected XPS Analysis Results for a this compound-Modified Surface
| Element | Core Level | Expected Binding Energy (eV) | Chemical Group Indicated |
| Carbon | C 1s | ~285.0 | C-C, C-H (Alkyl chain) |
| Carbon | C 1s | ~286.5 | C-O (Ester group) |
| Carbon | C 1s | ~289.0 | O-C=O (Ester group) |
| Oxygen | O 1s | ~532.0 | C=O (Ester carbonyl) |
| Oxygen | O 1s | ~533.5 | C-O (Ester ether) |
Applications in Advanced Materials Science and Engineering
Lubricant Chemistry and Tribological Research
The science of lubrication, or tribology, is critical for the efficiency and longevity of mechanical systems. It involves the study of friction, wear, and the interaction of surfaces in relative motion. Synthetic esters, including stearates, are increasingly favored as base stocks for high-performance lubricants due to their excellent thermal stability, low volatility, and inherent lubricity.
Synthetic esters are a prominent class of base oils for lubricants used in demanding applications like hydraulic fluids, metalworking, and high-temperature processes. google.com Esters such as 2-ethylhexyl stearate (B1226849) and isotridecyl stearate are recognized for their good lubricity and hydrolytic stability. scirp.org While direct research on heptyl stearate as a primary base fluid is not extensively documented, its properties can be inferred from the behavior of similar long-chain fatty acid esters. These esters are valued for creating protective films on metal surfaces, a quality attributed to the polar ester group and the long non-polar fatty acid chain. researchgate.net
The use of fatty acid esters, such as those derived from palm oil, as synthetic base oils is an area of active research. kyushu-u.ac.jp These bio-based lubricants are sought after for their biodegradability and renewability. mdpi.com Chemical modifications like transesterification are employed to produce esters with desired properties, such as improved thermal stability and viscosity, making them suitable alternatives to conventional mineral oils. researchgate.netscispace.com this compound, with its linear alkyl chain, fits within this category of compounds being explored for formulating more sustainable and effective lubricants.
The molecular structure of a lubricant additive profoundly affects its tribological performance. For amphiphilic molecules like this compound, the polar head group (the ester) provides surface activity, while the non-polar tail (the hydrocarbon chains) influences film formation and ordering at the interface.
Research on homologous series of molecules like carboxylic acids and alcohols shows that friction reduction is highly dependent on the alkyl chain length. tribologia.eu Significant friction reduction is typically observed with alkyl chains longer than four carbon atoms, with performance improving as the chain length increases, often leveling off beyond ten carbons. tribologia.eu Studies comparing stearic acid (C18) with oleic acid have shown that the saturated, linear chain of stearic acid allows for closer packing on a surface, leading to lower friction. tribologia.eu
The structure of the alcohol group also plays a role. Studies on alcohols as lubricants have shown that linear alkyl chains are more effective at reducing motion resistance and wear compared to branched chains (iso-alcohols), which form less durable lubricating films. researchsquare.com This suggests that the linear structure of the heptyl group in this compound would be beneficial for forming an effective lubricating layer. The combination of the long, linear stearate chain and the linear heptyl group is expected to facilitate the formation of a dense, ordered film on metal surfaces, thereby reducing friction and protecting against wear. This is in contrast to esters with branched alcohol groups, which may exhibit different packing and film-forming characteristics.
The formulation of biolubricants often involves blending a base oil, typically a vegetable oil, with various additives to enhance specific properties. scispace.com Stearic acid and its derivatives are valuable additives in these formulations. The addition of stearic acid to transesterified rice bran oil, for example, has been shown to substantially improve its wear properties. scispace.com
In the formulation of biodegradable greases, stearates of metals like lithium or calcium are used as thickeners in combination with vegetable base oils such as mahua, karanja, or jatropha oil. ktu.edu.tr These formulations may also include other additives like zinc dialkyldithiophosphate to achieve desired performance characteristics, such as a high dropping point and appropriate consistency (NLGI number). ktu.edu.tr The science behind these formulations lies in achieving a stable system where the additives are soluble and effective. Sometimes, a small percentage of mineral oil is blended with a biolubricant to improve the solubility of conventional additives. mdpi.com The incorporation of stearate-based compounds, whether as the acid itself or as a salt in a grease formulation, is a key strategy in developing effective and environmentally friendlier lubricants.
Influence of this compound Structure on Friction and Wear Properties
Phase Change Materials (PCMs) and Thermal Energy Storage Systems
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This property makes them ideal for thermal energy storage applications. Fatty acid esters, including various stearates, are a significant class of organic PCMs due to their high latent heat of fusion, chemical stability, and predictable melting behavior.
A primary drawback of organic PCMs like stearate esters is their low thermal conductivity, which limits the rate at which they can store and release energy. A key area of research is the development of nano-enhanced PCMs (NePCMs), where nanoparticles are dispersed within the PCM to improve heat transfer. mdpi.com
Various stearate esters have been used as the base PCM for such composites. Studies have investigated butyl stearate, methyl stearate, and other fatty acid esters as the core material. researchgate.net Different types of nanoparticles have been incorporated to enhance thermal properties, including:
Carbon Nanotubes (CNTs): Used to improve the thermal conductivity of butyl stearate. researchgate.net
Graphite (B72142): Expanded graphite has been used with mixtures of methyl palmitate and methyl stearate to significantly enhance heat transfer rates.
Metal Oxides: MgO nanoparticles have been dispersed in isooctyl stearate, leading to increased thermal diffusivity. avestia.com
Silica (B1680970) (SiO2): Porous silica nanomaterials are used as a supporting matrix to create shape-stabilized PCMs, preventing the liquid ester from leaking above its melting point. researchgate.net
These NePCMs show promise for various applications, including thermal management in buildings and electronics. For instance, stearate ester-based PCMs have been incorporated into gypsum wallboards to improve the thermal storage capacity of building materials.
The addition of nanoparticles not only affects the thermal conductivity but also alters the thermophysical and rheological (flow) properties of the base PCM. A detailed study on nanofluids made from isooctyl stearate (PT8) with either magnesium oxide (MgO) or graphene nanoplatelets (GnP) provides significant insights. avestia.com
The presence of these nanoparticles was found to increase the thermal diffusivity of the stearate base. avestia.com However, the latent heat of fusion decreased with increasing nanoparticle concentration. Rheological analyses revealed that the behavior of the nanofluid is highly dependent on the nanoparticle type. MgO-based nanofluids behaved as viscoplastic materials (solid-like at rest), forming a strong gel network. In contrast, GnP-based nanofluids were viscoelastic (liquid-like at rest), a behavior attributed to the platelet shape of the graphene. avestia.com Understanding these changes is crucial for designing efficient thermal energy storage systems.
Below are tables summarizing key findings from research on stearate-based nanofluids.
Table 1: Effect of Nanoparticles on Thermal Diffusivity of Isooctyl Stearate (PT8) This table is interactive. Click on the headers to sort the data.
| Nanomaterial | Concentration (wt%) | Temperature (K) | Thermal Diffusivity Enhancement (%) |
|---|---|---|---|
| MgO | 1.0 | 298.15 | ~5 |
| MgO | 5.0 | 298.15 | ~20 |
| MgO | 10.0 | 298.15 | ~40 |
| MgO | 15.0 | 298.15 | ~60 |
| GnP | 0.25 | 298.15 | ~10 |
| GnP | 0.50 | 298.15 | ~20 |
| GnP | 1.0 | 298.15 | ~35 |
| GnP | 2.0 | 298.15 | ~50 |
Data derived from graphical representations in Prado & Lugo (2023). avestia.com
Table 2: Rheological Behavior of Isooctyl Stearate (PT8) Nanofluids This table is interactive. Click on the headers to sort the data.
| Nanofluid | Nanomaterial | Behavior at Zero Shear | Description |
|---|---|---|---|
| PT8 (Base Fluid) | None | Newtonian | Viscosity is independent of shear rate. |
| MgO/PT8 | MgO | Viscoplastic | Behaves as a solid at rest (strong gel network). |
| GnP/PT8 | Graphene Nanoplatelets | Viscoelastic | Behaves as a liquid at rest (fluid-like). |
Source: Prado & Lugo (2023). avestia.com
Incorporation of Stearate Esters in Nano-Enhanced PCMs
Polymer Science and Composite Materials
The incorporation of this compound and other stearate derivatives into polymer systems has demonstrated significant potential for modifying and improving material properties.
Role of Stearates as Surface Modifiers for Inorganic Fillers in Polymeric Matrices
Inorganic fillers are frequently added to polymer matrices to enhance mechanical properties or reduce costs. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices often leads to poor dispersion and weak interfacial adhesion, which can be detrimental to the final composite's performance. lboro.ac.ukresearchgate.netmdpi.commdpi.com
Stearates, including this compound, function as effective surface modifiers for these inorganic fillers. scispace.comepicmilling.com The mechanism involves the stearate's polar carboxylate head group interacting with the surface of the inorganic filler, while the nonpolar hydrocarbon tail orients outwards, rendering the filler surface hydrophobic. researchgate.netmdpi.comepicmilling.com This surface modification reduces the surface energy of the filler particles, making them more compatible with the non-polar polymer matrix. mdpi.comscielo.br This improved compatibility facilitates better dispersion of the filler particles, prevents their agglomeration, and enhances the interfacial bonding between the filler and the polymer. mdpi.comepicmilling.comsapub.org
Studies have shown that treating fillers like calcium carbonate and magnesium hydroxide (B78521) with stearates significantly improves their dispersion in polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). lboro.ac.ukepicmilling.comresearchgate.net The formation of a stearate coating on the filler surface allows for the modification of interaction energies, which is crucial for achieving improved dispersion and altering the mechanical properties of the interphase region. scispace.com
Impact on Mechanical and Rheological Properties of Polymer Composites
The surface modification of fillers with stearates has a profound impact on the mechanical and rheological properties of the resulting polymer composites. By improving filler dispersion and interfacial adhesion, stearates can lead to significant enhancements in the mechanical toughness and elasticity of the composite material. researchgate.net The uniform distribution of stress is promoted, which in turn improves the structural integrity of the material. researchgate.net
Research has demonstrated that composites containing stearate-coated fillers exhibit better impact properties compared to those with uncoated fillers. lboro.ac.ukresearchgate.net For instance, in polypropylene composites filled with magnesium hydroxide, a monolayer stearate coating resulted in optimal impact properties. researchgate.net Similarly, the use of stearic acid-modified calcium carbonate in polypropylene has been shown to greatly improve its strength and toughness. epicmilling.com The addition of stearates can also influence the crystallinity of the polymer matrix, which is a factor in controlling the material's properties. researchgate.net
From a rheological perspective, the presence of stearates can influence the flow behavior of the polymer melt. Surface treatment of fillers with stearates can decrease the adhesion of the polymer to the filler surface, leading to a notable reduction in shear viscosity. researchgate.net This lubricating effect can improve the processability of the composite material. researchgate.net However, the effect of stearates on viscosity can be complex. In some systems, a small amount of stearic acid can lead to a viscosity plateau at low shear rates, while higher concentrations can introduce a yield point. researchgate.net
Table 1: Impact of Stearate Surface Modification on Polymer Composite Properties
| Property | Effect of Stearate Modification | References |
|---|---|---|
| Filler Dispersion | Improved, prevents agglomeration | mdpi.comepicmilling.com |
| Interfacial Adhesion | Enhanced between filler and polymer matrix | researchgate.net |
| Impact Strength | Significantly improved | lboro.ac.ukresearchgate.netup.ac.za |
| Tensile Strength | Can be improved | epicmilling.com |
| Toughness | Increased | lboro.ac.ukresearchgate.netepicmilling.com |
| Shear Viscosity | Generally reduced, improving processability | researchgate.netresearchgate.net |
| Crystallinity | Can be influenced | researchgate.net |
Use as Compatibilizers and Processing Aids in Polymer Blends
In addition to their role as surface modifiers, stearates are utilized as compatibilizers and processing aids in polymer blends. google.comhmroyal.com Polymer blends often consist of immiscible components, leading to phase separation and poor mechanical properties. uobabylon.edu.iqnih.gov Compatibilizers are additives that improve the interfacial properties between the different polymer phases, leading to a more stable and finer morphology. uobabylon.edu.iqresearchgate.net
Stearates can act as compatibilizers by reducing the interfacial tension between the polymer phases, which facilitates a finer dispersion of one polymer within the other. uobabylon.edu.iq This leads to a more stable morphology and enhanced adhesion between the phases in the solid state, ultimately improving the mechanical properties of the blend. uobabylon.edu.iq
As processing aids, stearates, including esters like this compound, function as lubricants. google.comhmroyal.comgoogle.com They can reduce the friction between the polymer melt and the metal surfaces of processing equipment, such as extruders and molds. baerlocher.com This lubrication can be both internal, improving the flowability of the polymer itself, and external, preventing adhesion to machinery. google.combaerlocher.com This leads to improved melt flow, reduced injection pressure, and can prevent sticking to extruder surfaces. hmroyal.com The use of C8-C22 saturated fatty acid esters, such as stearate esters, has been specifically noted as beneficial in the melt extrusion processing of polymers like linear low-density polyethylene. google.com
Interfacial Science and Emulsification Phenomena
The amphiphilic nature of this compound and other alkyl stearates makes them valuable in the field of interfacial science, particularly in the formation and stabilization of emulsions.
Fundamental Mechanisms of Emulsification Facilitated by Alkyl Stearates
Emulsions are thermodynamically unstable systems of two immiscible liquids, where one liquid is dispersed as droplets in the other. nih.govijirss.com Emulsifiers, such as alkyl stearates, are crucial for creating and stabilizing these systems. shreechem.inesteem-india.com The fundamental mechanism of emulsification by alkyl stearates lies in their molecular structure, which consists of a hydrophilic (water-loving) head group and a hydrophobic (oil-loving) tail. shreechem.in
When added to an oil-water mixture, the stearate molecules orient themselves at the interface between the two phases. The hydrophobic alkyl chain extends into the oil phase, while the more polar ester group prefers the water phase. This arrangement reduces the interfacial tension between the oil and water, making it easier to break down one liquid into droplets and disperse it within the other. ijirss.com
Alkyl stearates can stabilize both water-in-oil (W/O) and oil-in-water (O/W) emulsions. shreechem.in The type of emulsion formed can depend on factors such as the hydrophile-lipophile balance (HLB) of the emulsifier. Emulsifiers with higher HLB values are more hydrophilic and tend to promote the formation of O/W emulsions. nih.gov The stabilization is achieved through the formation of a protective film around the dispersed droplets, which prevents them from coalescing. ijirss.com This can occur through mechanisms like steric stabilization, where the adsorbed surfactant layer provides a physical barrier preventing close contact between droplets. ijirss.com
Stability and Microstructure of Emulsions Containing Stearate Esters
The stability and microstructure of emulsions containing stearate esters are influenced by several factors, including the concentration of the emulsifier, temperature, and the composition of the oil and water phases. acs.org The stability of an emulsion refers to its ability to resist changes in its properties over time, such as creaming, flocculation, and coalescence.
Stearate esters contribute to emulsion stability by forming a cohesive interfacial film around the dispersed droplets. ijirss.com The effectiveness of this stabilization can be enhanced by the crystalline nature of some stearates. For instance, in some systems, the crystallization of the emulsifier at the interface can lead to the formation of a solid-like barrier, significantly improving stability. acs.orgnih.gov The microstructure of these emulsions can be complex, sometimes involving the formation of crystalline vesicle structures or emulsion gels. acs.orgnih.gov
The long-term stability of emulsions stabilized by stearate esters is crucial for many applications. For example, sucrose (B13894) stearates have been shown to create stable water-in-oil emulsions that can remain stable for over 30 days. nih.gov The stability can also be influenced by the interaction of stearate esters with other components in the system. For instance, the combination of sucrose esters and beeswax has been shown to have a synergistic effect, improving the stability and viscoelasticity of W/O emulsions. nih.gov
Table 2: Factors Influencing the Stability of Stearate Ester Emulsions
| Factor | Influence on Emulsion Stability | References |
|---|---|---|
| Emulsifier Concentration | Higher concentrations generally lead to greater stability up to a certain point. | nih.gov |
| Temperature | Can affect the physical state (liquid vs. crystalline) of the stearate at the interface, influencing stability. | acs.org |
| Hydrophile-Lipophile Balance (HLB) | Higher HLB values of the stearate ester tend to favor more stable oil-in-water emulsions. | nih.gov |
| Interactions with Other Components | Synergistic effects with other stabilizers (e.g., waxes) can significantly enhance stability. | nih.gov |
| Crystallization of Emulsifier | Can form a rigid interfacial layer, improving stability. | acs.orgnih.gov |
Research on Advanced Solvent Systems
This compound, an ester of heptyl alcohol and stearic acid, is gaining attention in materials science for its potential as a specialized solvent. Its properties, such as high lipophilicity, low water solubility, and considerable molecular flexibility, make it a candidate for advanced solvent systems where traditional solvents may be unsuitable. vulcanchem.com Research is exploring its utility in niche applications, moving beyond its conventional use in cosmetics.
This compound as a Component in Specialized Chemical Formulations
This compound is being investigated as a key ingredient in several advanced chemical formulations, particularly where specific solvency and physical properties are required. Its long hydrocarbon chain and ester functionality allow it to act as a solvent, emollient, and carrier in complex mixtures. vulcanchem.comatamanchemicals.com
One significant area of research is its inclusion in Phase Change Materials (PCMs) . PCMs are substances that absorb and release large amounts of thermal energy during a phase transition (e.g., from solid to liquid). This compound has been identified as a potential organic, non-polymeric PCM. google.com Such materials are crucial for thermal energy storage systems in buildings and electronics. mdpi.comresearchgate.net In one patented gel composition, this compound is listed as a possible fatty acid ester to be used as the core PCM, which is then encapsulated or stabilized by gelling additives to prevent leakage. google.com The selection of fatty acid esters like this compound for these applications is due to their desirable melting points and high latent heat of fusion. google.commdpi.com
This compound also features in formulations for topical and transdermal delivery systems . While many applications are in cosmetics, the principles are directly applicable to veterinary and pharmaceutical formulations. atamanchemicals.comgoogle.com For instance, patent literature describes solvent systems for veterinary pour-on parasiticides that may include fatty acid esters. google.com In these systems, the ester can enhance the solvency of the active agent, allowing for a higher concentration of the active ingredient and potentially improving its absorption and spread across the skin. google.com The properties that make this compound a good emollient and solvent in cosmetics, such as its ability to form a non-greasy film and dissolve active substances, are the same properties leveraged in these advanced delivery systems. atamanchemicals.comspecialchem.com
The table below summarizes examples of specialized formulations where this compound is a potential component.
| Formulation Type | Role of this compound | Key Functionality | Reference |
| Phase Change Material (PCM) Gels | Core PCM Component | Latent heat storage for thermal management. | google.com |
| Veterinary Pour-On Formulations | Solvent/Carrier | Enhances solvency and bioavailability of active agents. | google.com |
| Cosmetic Emulsions | Solvent, Emollient | Dissolves active ingredients, provides a smooth feel. | atamanchemicals.comspecialchem.com |
Solvation Properties and Interactions with Other Chemical Species
The effectiveness of this compound in specialized formulations is rooted in its molecular structure and resulting solvation properties. vulcanchem.com Comprised of a long, 18-carbon saturated fatty acid chain (from stearic acid) and a 7-carbon alkyl group (from heptyl alcohol), the molecule is predominantly nonpolar and hydrophobic. vulcanchem.comwikipedia.org
Its key physical and chemical properties influencing solvation are detailed in the table below.
| Property | Value | Significance for Solvation & Interactions |
| Molecular Formula | C25H50O2 | Indicates a large, predominantly hydrocarbon structure. |
| Molecular Weight | 382.7 g/mol | Its large size contributes to significant van der Waals forces. squarespace.com |
| XLogP3-AA | 11.4 | This high value indicates extreme lipophilicity and very low water solubility, making it an excellent solvent for other nonpolar and lipophilic substances. vulcanchem.com |
| Hydrogen Bond Donor Count | 0 | The lack of donor protons limits its ability to form hydrogen bonds with solutes. vulcanchem.com |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the ester group can act as weak hydrogen bond acceptors, allowing for some interaction with slightly polar molecules. vulcanchem.com |
| Rotatable Bond Count | 23 | High molecular flexibility allows it to conform around solute molecules, influencing its solvation capacity. vulcanchem.com |
Data sourced from PubChem (2021) and other chemical databases. vulcanchem.comnih.gov
The extremely lipophilic nature of this compound makes it an effective solvent for other oils, fats, waxes, and nonpolar active ingredients. vulcanchem.comatamankimya.com In PCM formulations, this miscibility is crucial for creating homogenous mixtures with other fatty acid esters or performance-enhancing additives. google.com
The interactions of this compound with other chemical species are dominated by London dispersion forces . These weak intermolecular forces are significant due to the molecule's large surface area and long alkyl chains. squarespace.com This allows it to effectively solvate other long-chain hydrocarbons and similar nonpolar molecules.
While it cannot donate hydrogen bonds, the ester group's two oxygen atoms can act as hydrogen bond acceptors. vulcanchem.com This allows for weak dipole-dipole interactions with solutes that have hydrogen bond donor sites. This characteristic is important in formulations where it needs to dissolve or disperse active ingredients that may have some polar functional groups. google.com For example, in a transdermal delivery system, this compound can solvate a lipophilic active drug while its ester group may have weak interactions with the formulation's stabilizing agents or even the lipids in the skin's stratum corneum.
Furthermore, the high number of rotatable bonds gives the molecule significant conformational flexibility. vulcanchem.com This allows it to adapt its shape to effectively surround and solvate a variety of solute molecules, enhancing its utility as a non-aqueous solvent in complex chemical systems.
Environmental Fate and Degradation Pathways in Academic Contexts
Enzymatic Degradation and Biodegradation Studies
Biodegradation is a key process governing the environmental persistence of organic molecules. For esters like heptyl stearate (B1226849), enzymatic activity, particularly from microbial sources, is the primary driver of biological breakdown.
The principal enzymatic pathway for the degradation of heptyl stearate is hydrolysis, catalyzed by lipase (B570770) enzymes. Lipases (triacylglycerol acyl-hydrolases, EC 3.1.1.3) are ubiquitous in nature and are produced by a wide range of microorganisms, including bacteria, fungi, and yeast. These enzymes catalyze the cleavage of the ester bond in this compound, yielding heptanol (B41253) and stearic acid as primary products.
The reaction mechanism involves the lipase acting at the oil-water interface, where it hydrolyzes the ester linkage. The efficiency and rate of this hydrolysis are dependent on several factors, including the specific microbial source of the lipase, temperature, pH, and the presence of co-factors. Microbial lipases are noted for their stability in organic solvents, broad substrate specificity, and high enantioselectivity, making them effective biocatalysts. directpcw.comeuropa.eu Fungi and bacteria, in particular, are significant producers of extracellular lipases that play a crucial role in the environmental degradation of fatty acid esters.
While specific kinetic data for this compound is not extensively documented in publicly available literature, the behavior of lipases on similar long-chain fatty acid esters provides a strong basis for understanding its degradation. Studies on various polyesters and fatty acid esters have demonstrated that lipases from genera such as Candida, Pseudomonas, and Bacillus are highly effective at degrading these substances. directpcw.comnih.gov For example, lipases from Pseudomonas sp. and Candida antarctica have shown high degradation rates for polyesters like poly(butylene succinate-co-adipate) (PBSA), which also contains ester linkages susceptible to enzymatic attack. nih.gov
Table 1: Examples of Microbial Lipases and Their Characteristics Relevant to Ester Degradation
| Microbial Source | Enzyme | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Pseudomonas aeruginosa | Alkaline Lipase | 4.0 - 9.0 | 60 - 70 | High stability in various organic solvents; effective on a range of p-nitrophenyl esters. atamanchemicals.com |
| Candida antarctica | Lipase B (CALB) | ~7.0 | 30 - 50 | High hydrolytic activity on various polyesters and esters. nih.gov |
| Thermomyces lanuginosus | Lipase | 8.0 - 10.0 | 50 - 60 | Thermostable; widely used in industrial applications for ester hydrolysis. |
| Bacillus sp. | Lipase | 7.0 - 9.0 | 60 - 75 | High thermal stability, retaining activity at elevated temperatures. directpcw.com |
The complete biodegradation of this compound depends on the subsequent fate of its hydrolysis products: heptanol and stearic acid.
Heptanol (1-Heptanol): This primary alcohol is subject to rapid biodegradation in the environment. oxea-chemicals.comcarlroth.com Studies show that it degrades quickly in aerobic screening tests, with one study reporting 84% degradation in 28 days under aerobic conditions using activated sludge. arkema.comvigon.com Its half-life in the atmosphere is estimated to be around 28 hours due to reaction with photochemically-produced hydroxyl radicals. carlroth.com In soil and water, volatilization can be an important fate process. carlroth.com While it is considered readily biodegradable, heptanol is also classified as harmful to aquatic organisms, and its release into the environment should be managed. tldvietnam.comnih.gov It has a low potential for bioaccumulation. vigon.comtldvietnam.com
Stearic Acid (Octadecanoic Acid): As a common, naturally occurring saturated fatty acid, stearic acid is readily biodegradable by a wide variety of microorganisms. goldenagri.com.sgmadarcorporation.comrsc.org It is a component of many animal and vegetable fats and is part of the normal diet of many organisms. madarcorporation.com In the environment, it is expected to have no mobility in soil due to strong adsorption to soil particles. madarcorporation.com Because it exists primarily as an anion at typical environmental pH, volatilization from water or moist soil is not a significant fate process. madarcorporation.com Biodegradation is considered the most important environmental fate process for stearic acid in both soil and water. nih.govmadarcorporation.com Its potential for bioconcentration in aquatic organisms is low. madarcorporation.comfishersci.com
Table 2: Summary of Environmental Fate for this compound Cleavage Products
| Compound | Key Degradation Pathway | Mobility | Bioaccumulation Potential | Aquatic Toxicity |
| Heptanol | Rapid aerobic biodegradation, atmospheric photolysis. carlroth.comarkema.com | High mobility in soil. carlroth.com | Low. vigon.comtldvietnam.com | Harmful to aquatic organisms. tldvietnam.comnih.gov |
| Stearic Acid | Readily biodegradable. goldenagri.com.sgrsc.org | Low mobility in soil. madarcorporation.com | Low. madarcorporation.comfishersci.com | Negligible ecotoxicity. fishersci.com |
Hydrolysis of this compound by Microbial Lipases
Advanced Research on Environmental Impact Assessment Methodologies
To holistically evaluate the environmental footprint of chemicals like this compound, researchers and regulatory bodies employ advanced assessment methodologies. A prominent approach is the Life Cycle Assessment (LCA) . tldvietnam.com
An LCA provides a "cradle-to-grave" analysis, evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction, through manufacturing and use, to final disposal or recycling. tldvietnam.com For this compound, an LCA would quantify inputs (e.g., energy, water, raw materials like heptanol and stearic acid) and outputs (e.g., emissions to air, water, and soil; waste generation) at each life cycle stage.
These inventories are then translated into potential environmental impacts using methodologies like Life Cycle Impact Assessment (LCIA) . goldenagri.com.sg LCIA categorizes and models potential impacts such as global warming potential, ozone depletion, acidification, eutrophication, and ecotoxicity. By applying these comprehensive frameworks, a more complete picture of the environmental profile of this compound can be developed, moving beyond single-endpoint measures of toxicity or biodegradability to understand its full environmental burden. tldvietnam.comgoldenagri.com.sg This approach allows for the comparison of different chemical products and processes, guiding the selection of more environmentally benign alternatives. tldvietnam.com
Future Research Directions and Unexplored Avenues for Heptyl Stearate
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical properties are predicted and new materials are designed. For compounds like heptyl stearate (B1226849), these technologies offer a pathway to rapidly screen for potential applications and optimize its performance characteristics without exhaustive experimental work.
Future research will likely focus on developing robust ML models to predict key physicochemical properties of heptyl stearate and its derivatives. These models can be trained on large datasets of known fatty acid esters to learn the complex relationships between molecular structure and properties such as melting point, viscosity, and thermal conductivity. researchgate.netrepec.orgnih.gov For instance, algorithms like extreme gradient boosting (XGB) and random forest (RF) have shown high accuracy in predicting properties like cetane number and cold filter plugging point for biodiesel, which is primarily composed of fatty acid esters. repec.org
A potential application of such models for this compound would be in the design of new lubricant formulations or phase change materials (PCMs). By inputting desired property values, an inverse design approach using ML could suggest modifications to the this compound structure to achieve those properties. This data-driven approach can significantly accelerate the discovery and development of new materials.
Table 1: Potential Machine Learning Models for Predicting this compound Properties
| Machine Learning Model | Predicted Property | Potential Application for this compound | Reference |
| Extreme Gradient Boost (XGB) | Cetane Number | Optimization as a biofuel component | repec.org |
| Random Forest (RF) | Cold Filter Plugging Point | Development of low-temperature lubricants | repec.org |
| Artificial Neural Networks (ANNs) | Total Fat Content Variability | Quality control in food and cosmetic applications | nih.gov |
| Support Vector Machines (SVMs) | Kinematic Viscosity | Formulation of industrial lubricants | researchgate.net |
Development of Novel Synthetic Routes with Enhanced Sustainability Metrics
Traditional chemical synthesis of esters often involves high temperatures and the use of acid or base catalysts, which can lead to environmental concerns and the need for extensive purification steps. jmb.or.kr The future of this compound synthesis lies in the development of greener, more sustainable methods.
Enzymatic synthesis, utilizing lipases as biocatalysts, presents a promising alternative. This method operates under milder conditions (typically 30–70°C), resulting in a purer product with lower energy consumption. jmb.or.kr Research in this area will focus on identifying and immobilizing robust lipases that can efficiently catalyze the esterification of stearic acid with heptanol (B41253). The use of solvent-free systems or green solvents will be a key aspect of this research to further improve the sustainability profile of the process. ajgreenchem.com
Recent studies on the enzymatic synthesis of other long-chain fatty acid esters have shown high conversion yields. For example, the synthesis of glucose fatty acid esters has achieved up to 100% conversion under optimized conditions. mdpi.com Similar research efforts for this compound could lead to highly efficient and environmentally friendly production processes.
Table 2: Comparison of Synthesis Methods for Fatty Acid Esters
| Synthesis Method | Typical Conditions | Advantages | Challenges for this compound Synthesis | References |
| Chemical Synthesis | High temperature, acid/base catalyst | High reaction rates | Energy intensive, potential for byproducts | jmb.or.kr |
| Enzymatic Synthesis | Mild temperature (30-70°C), lipase (B570770) catalyst | High purity, environmentally friendly, lower energy consumption | Enzyme stability and cost, optimizing reaction kinetics | jmb.or.krmdpi.commdpi.com |
| Solvent-Free Synthesis | Elevated temperature, solid acid catalyst | Reduced solvent waste, simplified workup | Catalyst efficiency and reusability | ajgreenchem.com |
Exploration of Advanced Functional Material Applications
The unique physicochemical properties of this compound, such as its long hydrocarbon chain and potential for phase change, make it a candidate for various advanced functional materials.
One of the most promising areas is its use as a phase change material (PCM) for thermal energy storage. researchgate.netscientific.net PCMs absorb and release large amounts of latent heat during their phase transitions, making them ideal for applications in building temperature regulation, thermal batteries, and smart textiles. nih.govresearchgate.netekb.eg Research will focus on characterizing the phase change behavior of this compound, including its melting point and latent heat of fusion, and on developing composite materials to enhance its thermal conductivity and prevent leakage. For example, incorporating materials like expanded graphite (B72142) into fatty acid ester PCMs has been shown to significantly improve heat transfer rates. scientific.net
Furthermore, the long alkyl chains of this compound suggest its potential use in the development of advanced lubricants and as a component in self-healing polymers and functional coatings. Its non-polar nature makes it suitable for creating hydrophobic surfaces.
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The future development and application of this compound will be driven by cross-disciplinary research that bridges the gap between fundamental chemistry, materials science, and environmental engineering.
In the context of environmental science, the biodegradability and ecotoxicity of this compound will be critical areas of study, particularly if it is to be used in large-scale applications like PCMs or as a biofuel component. Understanding its fate and transport in the environment is essential for ensuring its sustainability. tandfonline.com Long-chain fatty acid esters are known to be important biomarkers in environmental studies, and research into the specific signature of this compound could be valuable. tandfonline.com
The collaboration between materials scientists and chemists will be crucial for designing and synthesizing novel this compound-based materials with tailored properties. This could involve creating copolymers or nanocomposites that leverage the unique characteristics of this compound for applications in advanced functional materials. researchgate.netmdpi.comarizona.eduletpub.com The intersection with environmental engineering will ensure that these new materials are not only high-performing but also have a minimal environmental footprint throughout their lifecycle.
Q & A
Q. What are the standard protocols for synthesizing heptyl stearate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of stearic acid with heptanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. To optimize yield, control reaction parameters such as temperature (80–120°C), molar ratio of reactants (1:1.2 acid:alcohol), and catalyst concentration (1–5% w/w). For enzymatic synthesis, lipases like Candida antarctica (immobilized) are effective, offering milder conditions and reduced side reactions . Monitor reaction progress using FTIR or GC to track ester peak formation .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Chromatography : Gas chromatography (GC) with FID detects impurities and quantifies ester content .
- Spectroscopy : FTIR confirms ester carbonyl peaks (~1740 cm⁻¹), while NMR (¹H/¹³C) verifies alkyl chain integration and ester linkage .
- Thermal Analysis : DSC measures melting points (~20–30°C for similar esters) to assess crystallinity .
Q. How can researchers ensure reproducibility in this compound synthesis across different batches?
Standardize protocols using controlled variables (e.g., reactant purity, mixing speed, drying conditions) and document deviations. Implement statistical tools like coefficient of variation (CV) for batch-to-batch consistency. Use reference standards and inter-laboratory validation to minimize systematic errors .
Advanced Research Questions
Q. What experimental design strategies are suitable for studying this compound’s stability under varying environmental conditions?
Employ a D-optimal screening design to evaluate factors like temperature (25–60°C), humidity (30–80% RH), and light exposure. Monitor degradation via peroxide value (oxidation) and acid value (hydrolysis). Accelerated stability studies (e.g., 40°C/75% RH for 6 weeks) can predict shelf-life, with kinetic modeling (Arrhenius equation) extrapolating long-term behavior .
Q. How should researchers resolve contradictions in physicochemical data (e.g., melting point discrepancies) for this compound?
- Replicate Experiments : Confirm results under identical conditions.
- Cross-validate Methods : Compare DSC data with capillary melting point measurements.
- Assess Impurity Profiles : Trace contaminants (e.g., unreacted alcohol) may depress melting points; purify via recrystallization or column chromatography .
- Statistical Analysis : Apply t-tests or ANOVA to determine if observed differences are significant (p < 0.05) .
Q. What computational approaches are effective for modeling this compound’s interactions in complex formulations?
Use molecular dynamics (MD) simulations to study its behavior in lipid bilayers or emulsion systems. Parameters like Hansen solubility parameters (HSP) predict compatibility with excipients. QSPR models correlate molecular descriptors (e.g., logP, molar volume) with experimental properties like viscosity .
Q. How can multivariate analysis improve the interpretation of this compound’s role in multi-component systems?
Apply principal component analysis (PCA) to isolate key variables (e.g., concentration, particle size) affecting performance metrics (e.g., emulsion stability). Partial least squares (PLS) regression quantifies the impact of formulation variables on outcomes. Design of experiments (DoE) optimizes factor interactions, reducing trial-and-error iterations .
Methodological Considerations
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data, confidence intervals, and effect sizes (e.g., Cohen’s d) in supplements .
- Ethical Replication : Cite prior synthesis protocols and disclose modifications to enhance transparency .
- Safety Compliance : Adhere to GHS guidelines for handling stearic acid derivatives (e.g., wear PPE, avoid inhalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
